molecular formula C16H19ClN4OS B2783792 N-(4-chlorobenzyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide CAS No. 1171173-75-3

N-(4-chlorobenzyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Cat. No. B2783792
M. Wt: 350.87
InChI Key: RMPQSCFKMAIPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Pharmacokinetics and Metabolism

Research on similar compounds emphasizes their pharmacokinetics and metabolism, crucial for understanding the efficacy, safety, and potential therapeutic applications. For instance, the study of the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, reveals extensive metabolism with elimination primarily via feces, highlighting the importance of metabolic pathways in drug disposition (Renzulli et al., 2011). Similar analyses are essential for N-(4-chlorobenzyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide to determine its pharmacokinetic profile and metabolic routes.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4OS/c1-11-19-20-15(23-11)13-3-2-8-21(10-13)16(22)18-9-12-4-6-14(17)7-5-12/h4-7,13H,2-3,8-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPQSCFKMAIPGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCN(C2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

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